molecular formula C10H14N2S B1349276 N-(2,4,6-Trimethylphenyl)thiourea CAS No. 91059-97-1

N-(2,4,6-Trimethylphenyl)thiourea

Cat. No. B1349276
CAS RN: 91059-97-1
M. Wt: 194.3 g/mol
InChI Key: LBUGQLLKHAHCJJ-UHFFFAOYSA-N
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Description

“N-(2,4,6-Trimethylphenyl)thiourea” is a chemical compound with the molecular formula C10H14N2S . It is also known by other names such as N-mesitylthiourea and 1-Mesitylthiourea .


Synthesis Analysis

While specific synthesis methods for “N-(2,4,6-Trimethylphenyl)thiourea” were not found in the search results, thiourea compounds are generally synthesized from amines and isothiocyanates .


Molecular Structure Analysis

The molecular structure of “N-(2,4,6-Trimethylphenyl)thiourea” can be represented by the InChI string InChI=1S/C10H14N2S/c1-6-4-7(2)9(8(3)5-6)12-10(11)13/h4-5H,1-3H3,(H3,11,12,13) . The compound has a molecular weight of 194.30 g/mol .


Physical And Chemical Properties Analysis

“N-(2,4,6-Trimethylphenyl)thiourea” has a molecular weight of 194.30 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 1 .

Scientific Research Applications

  • Crystallography and Material Sciences

    • Application : “N-(2,4,6-Trimethylphenyl)thiourea” is used in the study of crystal structures . Specifically, it has been used in the synthesis of (N-benzoyl-N’-(2,4,6-trimethylphenyl)thiourea-κS)chlorido (η4-cycloocta-1,5-diene) rhodium (I), a compound of interest in material sciences .
    • Method : The compound is synthesized and its crystal structure is analyzed using X-ray diffraction .
    • Results : The crystal structure of the synthesized compound was successfully determined .
  • Chemistry and Pharmacology

    • Application : “N-(2,4,6-Trimethylphenyl)thiourea” derivatives have been studied for their potential pharmacological properties .
    • Method : Various derivatives of the compound are synthesized and their biological activities are tested .
    • Results : Some derivatives have shown promising biological activities, such as antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal, and fungicidal properties .
  • Chemistry and Coordination

    • Application : “N-(2,4,6-Trimethylphenyl)thiourea” has been used in the attempted synthesis of a manganese (I)–N-heterocyclic carbene (NHC) complex .
    • Method : The compound is used in the synthesis process, but the desired product was not obtained .
    • Results : The title compound, C10H13NO, was obtained as the unexpected, almost exclusive, product .
  • Chemistry and Material Sciences

    • Application : “N-(2,4,6-Trimethylphenyl)thiourea” is used in the synthesis of transition metal complex compounds . These compounds have wide applications in biological systems .
    • Method : The compound is used in the synthesis process to form transition metal complex compounds .
    • Results : The synthesized transition metal complex compounds have shown promising properties in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction and in pharmaceuticals .
  • Chemistry and Organic Transformations

    • Application : “N-(2,4,6-Trimethylphenyl)thiourea” derivatives have been used in various organic transformations into other demanding scaffolds .
    • Method : Various derivatives of the compound are synthesized and used in organic transformations .
    • Results : The organic transformations have resulted in the formation of several important heterocyclic compounds .
  • Chemistry and Coordination

    • Application : “N-(2,4,6-Trimethylphenyl)thiourea” has been used in the synthesis of (N-benzoyl-N’-(2,4,6-trimethylphenyl)thiourea-κS)chlorido(η4-cycloocta-1,5-diene) rhodium(I), a compound of interest in coordination chemistry .
    • Method : The compound is synthesized and its structure is analyzed using crystallography .
    • Results : The crystal structure of the synthesized compound was successfully determined .
  • Chemistry and Ion Sensing

    • Application : “N-(2,4,6-Trimethylphenyl)thiourea” and its derivatives have emerged as attractive candidates in various fields such as ion sensors .
    • Method : The compound is used in the synthesis process to form ion sensors .
    • Results : The synthesized ion sensors have shown promising properties in various fields .
  • Chemistry and Corrosion Inhibition

    • Application : “N-(2,4,6-Trimethylphenyl)thiourea” and its derivatives have been used as corrosion inhibitors .
    • Method : The compound is used in the synthesis process to form corrosion inhibitors .
    • Results : The synthesized corrosion inhibitors have shown promising properties in various fields .
  • Chemistry and Molecular Electronics

    • Application : “N-(2,4,6-Trimethylphenyl)thiourea” and its derivatives have been used in the field of molecular electronics .
    • Method : The compound is used in the synthesis process to form molecular electronics .
    • Results : The synthesized molecular electronics have shown promising properties in various fields .
  • Chemistry and Metal Extraction

    • Application : “N-(2,4,6-Trimethylphenyl)thiourea” and its derivatives have been used in metal extraction .
    • Method : The compound is used in the synthesis process to form metal extractors .
    • Results : The synthesized metal extractors have shown promising properties in various fields .
  • Chemistry and Pharmaceuticals

    • Application : “N-(2,4,6-Trimethylphenyl)thiourea” and its derivatives have been used in pharmaceuticals .
    • Method : The compound is used in the synthesis process to form pharmaceuticals .
    • Results : The synthesized pharmaceuticals have shown promising properties in various fields .
  • Chemistry and Urease Inhibition

    • Application : “N-(2,4,6-Trimethylphenyl)thiourea” and its derivatives have been used as urease inhibitors .
    • Method : The compound is used in the synthesis process to form urease inhibitors .
    • Results : The synthesized urease inhibitors have shown promising properties in various fields .

Safety And Hazards

“N-(2,4,6-Trimethylphenyl)thiourea” is toxic if swallowed . It is advised to wash face, hands, and any exposed skin thoroughly after handling. It should not be used for food, drug, pesticide, or biocidal product use .

Future Directions

While specific future directions for “N-(2,4,6-Trimethylphenyl)thiourea” were not found in the search results, it’s worth noting that thiourea compounds are being explored for their potential in diverse fields such as medicinal chemistry and organic synthesis . For instance, poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine (PTAA) is considered a promising candidate for use in perovskite solar cells due to its ease of fabrication, transparency to visible light, mechanical flexibility, and conductivity .

properties

IUPAC Name

(2,4,6-trimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-6-4-7(2)9(8(3)5-6)12-10(11)13/h4-5H,1-3H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUGQLLKHAHCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369680
Record name N-(2,4,6-Trimethylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727650
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,4,6-Trimethylphenyl)thiourea

CAS RN

91059-97-1
Record name N-(2,4,6-Trimethylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Warsink, A Roodt, JA Venter… - … New Crystal Structures, 2013 - degruyter.com
Crystal structure of (N-benzoyl-N'-(2,4,6-trimethylphenyl)thiourea-κS) chlorido(η4 -cycloocta-1,5-diene) rhodium(I), C25H30ClN Page 1 Crystal structure of (N-benzoyl-N'-(2,4,6-trimethylphenyl)thiourea-κS) …
Number of citations: 4 www.degruyter.com
PDR Kotze - 2010 - scholar.ufs.ac.za
The aim of this study, firstly, involved the synthesis of a range of S,O-functionalized thiourea ligands with systematically changing electro-steric properties and investigate these ligands …
Number of citations: 1 scholar.ufs.ac.za
C Limban, A Vasile, IC Chirita, M Caproiu - Rev. De Chim, 2010 - bch.ro
In this study new 2-(4-methyl-phenoxymethyl) benzoyl thioureas, N-[(R-amino) thioxomethyl]-2-[(4-methylphenoxy) methyl] benzamides, were synthesized by the reaction of 2-(4-methyl-…
Number of citations: 11 bch.ro
AV Missir, L Moruşciag, GM Niţulescu, IC Chiriţă… - Rev de Chim …, 2010 - bch.ro
This paper presents the synthesis and characterization of some new thioureides of 2-phenethylbenzoic acid. These compounds were prepared by addition of some primary aromatic …
Number of citations: 2 bch.ro
D Zhao, P Liang, YP Li, QQ Liu, WL Li - Zeitschrift für Kristallographie …, 2013 - degruyter.com
C 6 H 8 O 4 Pb, orthorhombic, Pnma (no. 62), a = 21.927(2) Å, b = 7.2139(7) Å, c = 4.7357(5) Å, V = 749.1 Å 3 , Z = 4, R gt (F) = 0.0429, wR ref (F 2 ) = 0.1149, T = 296 K. …
Number of citations: 7 www.degruyter.com
XJ Feng, DB Xiong, Y Prots, W Schnelle… - … New Crystal Structures, 2013 - degruyter.com
Crystal Structure Of Cadmium Iridium, Cd41Ir8 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP - Pound $ USD - Dollar EN …
Number of citations: 3 www.degruyter.com

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